Progesterone 11-hemisuccinate

Übersicht

Beschreibung

Progesterone 11-hemisuccinate is a synthetic derivative of progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is often used in biochemical and medical research due to its ability to mimic the effects of natural progesterone while offering enhanced stability and solubility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Progesterone 11-hemisuccinate is synthesized from 11α-hydroxyprogesterone. The process involves the esterification of 11α-hydroxyprogesterone with succinic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in refluxing dioxane . This reaction yields the desired hemisuccinate ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions: Progesterone 11-hemisuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Progesterone 11-hemisuccinate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.

Biology: The compound is employed in studies investigating the role of progesterone in cellular processes.

Medicine: this compound is used in the development of diagnostic assays and therapeutic agents.

Wirkmechanismus

Progesterone 11-hemisuccinate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological responses. The compound’s mechanism of action involves the regulation of reproductive functions, maintenance of pregnancy, and modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Progesterone: The natural hormone with similar biological activity but lower stability.

11α-Hydroxyprogesterone: The precursor used in the synthesis of progesterone 11-hemisuccinate.

Medroxyprogesterone acetate: A synthetic derivative with different pharmacokinetic properties.

Uniqueness: this compound is unique due to its enhanced solubility and stability compared to natural progesterone. This makes it particularly useful in research and industrial applications where these properties are advantageous .

Biologische Aktivität

Progesterone 11-hemisuccinate (P11HS) is a derivative of progesterone, a critical steroid hormone involved in various biological processes, particularly in female reproduction. This article explores the biological activity of P11HS, focusing on its mechanisms of action, receptor interactions, and implications in research and clinical applications.

Chemical Structure and Properties

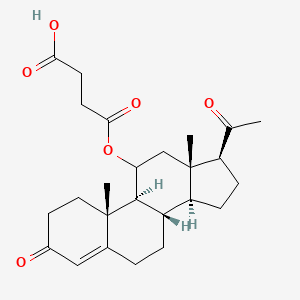

This compound is synthesized from progesterone by esterification with hemisuccinic acid. This modification enhances its solubility and bioavailability, making it a valuable compound for pharmacological studies. The structural formula can be represented as follows:

Receptor Binding

P11HS exhibits significant binding affinity to various progesterone receptors, including:

- Nuclear Progesterone Receptor (nPR) : P11HS acts as a potent agonist, influencing gene transcription related to reproductive functions.

- Membrane Progesterone Receptors (mPRs) : These receptors mediate rapid non-genomic effects of progesterone, impacting processes such as oocyte maturation and sperm motility .

- Progesterone Receptor Membrane Component 1 (PGRMC1) : P11HS interacts with PGRMC1, which plays a role in tumor progression and metabolic regulation .

Biological Effects

- Reproductive Functions : P11HS modulates the endometrial environment, preparing it for implantation during pregnancy. It also impacts cervical mucus viscosity, making it less permeable to sperm .

- Neuroprotective Effects : As a neurosteroid, P11HS influences neurotransmission and myelination in the central nervous system through its interaction with non-nuclear receptors .

- Antimineralocorticoid Activity : P11HS exhibits antagonistic effects on mineralocorticoid receptors, reducing sodium retention and promoting natriuresis .

Case Studies and Experimental Data

Several studies have been conducted to elucidate the biological activity of P11HS:

- Study on Brain Membranes : A study utilized photoaffinity labeling to identify specific protein interactions of P11HS in mouse brain membranes, revealing four distinct protein bands associated with its binding .

- Gonadotropin-Releasing Hormone Antagonism : Research demonstrated that P11HS can act as a bifunctional antagonist in models involving gonadotropin-releasing hormone (GnRH), indicating potential applications in reproductive health management .

Comparative Biological Activity Table

The following table summarizes the biological activities of P11HS compared to natural progesterone:

| Biological Activity | Progesterone | This compound |

|---|---|---|

| nPR Agonism | High | High |

| mPR Agonism | Moderate | High |

| Antimineralocorticoid | Yes | Yes |

| Neuroprotective Effects | Moderate | High |

| Influence on Endometrial Preparation | Yes | Yes |

Eigenschaften

IUPAC Name |

4-[[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-14(26)18-6-7-19-17-5-4-15-12-16(27)10-11-24(15,2)23(17)20(13-25(18,19)3)31-22(30)9-8-21(28)29/h12,17-20,23H,4-11,13H2,1-3H3,(H,28,29)/t17-,18+,19-,20?,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBNFGYRYNBDIH-RMIGRTJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978187 | |

| Record name | 4-[(3,20-Dioxopregn-4-en-11-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62624-72-0 | |

| Record name | 11-(3-Carboxy-1-oxopropoxy)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62624-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Progesterone 11-hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,20-Dioxopregn-4-en-11-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.